2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol
Description
2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol (CAS: 107772-13-4) is a tertiary alcohol featuring a 5,6,7,8-tetrahydronaphthalene (tetralin) core substituted with a branched alkyl chain. Its molecular formula is C₁₄H₂₀O, with a molecular weight of 204.31 g/mol . The compound is classified as a liquid at room temperature and is marketed as a versatile small-molecule scaffold for laboratory research, particularly in medicinal chemistry and material science . Key identifiers include:
- IUPAC Name: 2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol
- PubChem CID: 82126257
- InChIKey: IMKMZBLHCXSUHA-UHFFFAOYSA-N .
The hydroxyl group at the propan-1-ol position and the bulky tetralin moiety contribute to its unique physicochemical properties, such as moderate polarity and steric hindrance, which influence its solubility and reactivity .
Properties
IUPAC Name |
2-methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-14(2,10-15)13-8-7-11-5-3-4-6-12(11)9-13/h7-9,15H,3-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKMZBLHCXSUHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC2=C(CCCC2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol typically involves the reaction of 5,6,7,8-tetrahydronaphthalene with a suitable alkylating agent under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, which reacts with 5,6,7,8-tetrahydronaphthalene-2-carbaldehyde to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol is utilized in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s structural features allow it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-ol (CAS: 1082899-83-9)
- Molecular Formula : C₁₄H₂₀O (same as the target compound).
- Key Difference : The hydroxyl group is at the propan-2-ol position instead of propan-1-ol.
- Impact : Altered hydrogen-bonding capacity and steric effects may reduce solubility in polar solvents compared to the target compound .
Tetralin Derivatives with Varied Functional Groups
TH-PHP (2-(pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)hexan-1-one)
- Molecular Formula: C₁₉H₂₇NO.
- Key Difference : Replaces the hydroxyl group with a ketone and adds a pyrrolidine ring.
- Impact: The ketone group increases electrophilicity, making TH-PHP more reactive in nucleophilic addition reactions.
TH-PVP (2-(pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one)
- Molecular Formula: C₁₈H₂₅NO.
- Key Difference : Shorter alkyl chain (pentan-1-one vs. hexan-1-one in TH-PHP).
- Impact : Reduced lipophilicity compared to TH-PHP, which may affect membrane permeability in pharmacological contexts .
Steroid-like and Polycyclic Alcohols
2-((2S,4aR)-4a,8-Dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-yl)propan-2-ol (CAS: 117066-77-0)
- Molecular Formula : C₁₅H₂₆O.
- Key Difference : Incorporates an octahydronaphthalene core with additional methyl groups.
- Impact : Higher molecular weight (222.37 g/mol) and increased steric bulk reduce solubility in aqueous media. The compound’s rigid structure mimics steroid backbones, making it relevant in hormone-mimetic studies .
Amino-Substituted Tetralin Derivatives
7-[Methyl(prop-2-yn-1-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol (CAS: 96333-06-1)
- Molecular Formula: C₁₅H₁₉NO.
- Key Difference: Substitution of the alcohol with a methyl-propynylamino group.
- Impact: Introduces alkyne functionality, enabling click chemistry applications.
Data Table: Comparative Analysis
Biological Activity
2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol (CAS No. 107772-13-4) is an organic compound with potential biological applications. Its structure features a tetrahydronaphthalene moiety, which may influence its biological activity. This article explores the compound's biological properties, including its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C14H20O |
| Molecular Weight | 204.31 g/mol |
| IUPAC Name | 2-methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol |
| Appearance | Liquid |
The mechanisms by which compounds like 2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol exert their biological effects may include:
- Induction of Oxidative Stress : The generation of ROS has been linked to the cytotoxic effects observed in related compounds .
- Impact on Cell Cycle Regulation : Some derivatives have shown the ability to alter cell cycle phases, particularly increasing the G0/G1 phase while decreasing S and G2/M phases .
- Mitochondrial Dysfunction : Compounds affecting mitochondrial function can lead to apoptosis in cancer cells through mechanisms involving depolarization of mitochondrial membranes and subsequent signaling pathways .
Case Studies and Research Findings
While direct case studies on 2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol are scarce, insights can be drawn from related research:
Study on Tetrahydroquinoline Derivatives
In a comparative analysis of tetrahydroquinoline derivatives:
- Compounds 3a and 5a exhibited significant cytotoxicity across multiple cancer cell lines.
- The most potent enantiomer (R )-5a demonstrated a notable increase in ROS levels and affected cell cycle dynamics .
This study emphasizes the importance of stereochemistry in determining biological activity and suggests that similar investigations into 2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol could yield valuable insights into its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
